

Application Notes and Protocols for Colistin Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Colistin	
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Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Accurate determination of its in vitro activity is paramount for effective clinical use and for monitoring the emergence of resistance. The broth microdilution (BMD) method is the internationally recognized gold standard for determining the minimum inhibitory concentration (MIC) of colistin, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] This document provides a detailed protocol for performing colistin broth microdilution susceptibility testing, including quality control parameters, data interpretation, and troubleshooting guidance.

The unreliability of other methods, such as disk diffusion and gradient tests, for **colistin** susceptibility testing has been well-documented.[1][3][5][6] These methods are prone to significant errors due to the poor diffusion of the large **colistin** molecule in agar.[1][3] Therefore, adherence to the standardized broth microdilution protocol is essential for accurate results.

Experimental Protocols



Materials and Reagents

- Colistin sulfate powder (potency-assayed)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile, 96-well, U-bottom, untreated polystyrene microtiter plates[1]
- Sterile, disposable reagent reservoirs
- Multichannel pipettes (50-100 μL) and sterile tips
- Single-channel pipettes and sterile tips
- Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
- 0.5 McFarland turbidity standard
- Vortex mixer
- Incubator (35°C ± 2°C)
- · Microplate reader or manual reading mirror
- Quality control (QC) strains:
 - Escherichia coli ATCC 25922
 - Pseudomonas aeruginosa ATCC 27853
 - Colistin-resistant E. coli NCTC 13846 (mcr-1 positive) is also recommended for comprehensive quality control.[2][7]

Preparation of Colistin Stock Solution

Accurate preparation of the **colistin** stock solution is critical. The potency of the **colistin** sulfate powder must be taken into account.



- Determine Potency: Obtain the potency of the colistin sulfate powder from the manufacturer's certificate of analysis (typically in units/mg or μg/mg).
- Calculate Amount to Weigh: Use the following formula to calculate the amount of colistin powder needed to prepare a stock solution (e.g., 1 mg/mL or 1000 μg/mL): Weight (mg) = [Volume (mL) x Desired Concentration (μg/mL)] / [Potency (μg/mg)]
- Preparation:
 - Prepare a stock solution of colistin sulfate in sterile distilled water.
 - For example, to prepare 10 mL of a 1000 µg/mL stock solution from a powder with a
 potency of 19,000 units/mg (which needs to be converted to µg/mg), careful calculation is
 required. Note that 1 unit is approximately 0.0332 µg.[8]
 - Dispense the stock solution into small aliquots in sterile tubes and store at -70°C or colder.
 Avoid repeated freeze-thaw cycles.

Preparation of Microtiter Plates

This protocol describes the preparation of microtiter plates for testing a final **colistin** concentration range of 0.125 to $64 \mu g/mL$.

- Plate Labeling: Clearly label each 96-well plate with the date, isolate identification, and QC strain information.
- Broth Dispensing: Add 50 μL of CAMHB to all wells of the microtiter plate.
- Serial Dilution of Colistin:
 - Prepare an intermediate dilution of the **colistin** stock solution in CAMHB.
 - \circ Add 50 μ L of the appropriate **colistin** working solution to the first well of each row to be tested, resulting in a total volume of 100 μ L.
 - \circ Perform a 2-fold serial dilution by transferring 50 μ L from the first well to the second well. Mix thoroughly by pipetting up and down.



- \circ Continue this serial dilution across the plate to the desired final concentration, discarding 50 μL from the last well.
- The last well in the series should contain only broth and will serve as the growth control. A
 separate well can be used as a sterility control (broth only, no inoculum).

Inoculum Preparation

- Subculture: From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 colonies.
- Suspension: Suspend the colonies in sterile saline or CAMHB.
- Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9] This is typically a 1:100 dilution followed by the addition of 50 μL of this diluted inoculum to 50 μL of broth in the wells.

Inoculation, Incubation, and Reading

- Inoculation: Inoculate each well (except the sterility control) with 50 μ L of the final diluted bacterial suspension. The final volume in each well will be 100 μ L.
- Incubation: Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth. This can be determined by visual inspection using a reading mirror or with a microplate reader. The growth control well should show clear turbidity.

Data Presentation

Table 1: Quality Control Ranges for Colistin Broth Microdilution



Quality Control Strain	CLSI Recommended MIC Range (µg/mL)	EUCAST Recommended MIC Range (µg/mL)
Escherichia coli ATCC 25922	0.25 - 1[10][11]	0.25 - 2
Pseudomonas aeruginosa ATCC 27853	0.25 - 2[10][11]	0.5 - 4[12]
E. coli NCTC 13846 (mcr-1 positive)	4 - 8	4 - 8

Table 2: EUCAST Clinical Breakpoints for Colistin (v

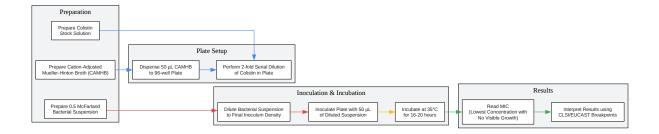
13.0)

Organism	Susceptible (S) ≤ (μg/mL)	Resistant (R) > (µg/mL)
Enterobacterales	2	2
Pseudomonas aeruginosa	2	2
Acinetobacter spp.	2	2

Note: CLSI does not currently have clinical breakpoints for **colistin** for Enterobacteriaceae but provides epidemiological cutoff values (ECVs).[4][5]

Mandatory Visualizations





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Caption: Workflow for **Colistin** Broth Microdilution Susceptibility Testing.

Troubleshooting

- Inconsistent Results: Variability in MIC results can be due to several factors. Ensure the
 inoculum density is correct, the colistin stock solution is properly prepared and stored, and
 the correct media is used.[13]
- Skipped Wells: The phenomenon of growth in higher concentration wells after a well with no growth can occur. The MIC should be read as the lowest concentration with no growth, regardless of growth in subsequent wells.
- Poor Growth in Control Well: This may indicate a problem with the inoculum viability or the growth medium. Repeat the test with a fresh subculture and new media.
- Contamination: If the sterility control well shows growth, the test is invalid and must be repeated.



• Adsorption of **Colistin**: **Colistin** can adsorb to the plastic of microtiter plates.[4] While current recommendations from CLSI and EUCAST are to use standard, untreated polystyrene plates without surfactants like Polysorbate-80, be aware that this phenomenon can contribute to variability.[1] Consistency in the type of plates used is important.

By adhering to this detailed protocol, researchers and clinicians can obtain reliable and reproducible **colistin** MIC values, which are essential for guiding patient therapy and for surveillance of this critical last-line antibiotic.

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- To cite this document: BenchChem. [Application Notes and Protocols for Colistin Broth Microdilution Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093849#colistin-broth-microdilution-susceptibility-testing]

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